molecular formula C11H15NO2S B7499655 1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one

1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one

Cat. No.: B7499655
M. Wt: 225.31 g/mol
InChI Key: HKJCUSXMIAOKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one, also known as MPTP, is a chemical compound with potential applications in scientific research. MPTP is a synthetic compound that is commonly used as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one is metabolized by monoamine oxidase-B (MAO-B) in the brain to form MPP+, which selectively destroys dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels in the brain, which is associated with the symptoms of Parkinson's disease.
Biochemical and Physiological Effects
This compound-induced Parkinsonism in animal models is characterized by a loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the brain. This leads to motor deficits, such as tremors, rigidity, and bradykinesia. This compound has also been shown to induce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one has several advantages for use in lab experiments. It is a well-established model for Parkinson's disease and has been extensively studied in animal models. This compound-induced Parkinsonism closely mimics the symptoms and pathology of human Parkinson's disease, making it a valuable tool for studying the disease. However, this compound has several limitations, including its toxicity and the fact that it only selectively destroys dopaminergic neurons in the substantia nigra, while Parkinson's disease affects other regions of the brain as well.

Future Directions

There are several future directions for research involving 1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one. One area of interest is the development of new treatments for Parkinson's disease. This compound-induced Parkinsonism can be used to test the efficacy of new drugs in animal models. Another area of interest is the study of the role of oxidative stress and inflammation in Parkinson's disease. This compound-induced oxidative stress and inflammation can be used to study the mechanisms underlying the disease. Finally, this compound can be used to study the effects of environmental toxins on the brain, as it has been shown to be toxic to dopaminergic neurons.

Synthesis Methods

The synthesis of 1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one involves the condensation of morpholine and thiophene-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then further reacted with propionyl chloride to yield the final product, this compound. The purity of this compound can be improved through recrystallization.

Scientific Research Applications

1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one has a variety of applications in scientific research. It is commonly used as a precursor for the synthesis of other chemical compounds, such as 1-methyl-4-phenylpyridinium (MPP+), which is used to induce Parkinson's disease in animal models. This compound can also be used to study the role of dopamine in the brain, as it selectively destroys dopaminergic neurons in the substantia nigra.

Properties

IUPAC Name

1-morpholin-4-yl-3-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-11(12-5-7-14-8-6-12)4-3-10-2-1-9-15-10/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJCUSXMIAOKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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